1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, potassium sodium salt
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, potassium sodium salt is a complex organic compound known for its vibrant color and utility in various scientific and industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The potassium sodium salt form enhances its solubility in water, making it suitable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, potassium sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-methylphenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound. The final product is converted to its potassium sodium salt form by neutralizing with potassium and sodium hydroxides.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The final product is often subjected to purification steps, including crystallization and filtration, to remove impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines, which can further react to form other compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Products may include nitroso compounds and quinones.
Reduction: Primary amines and secondary amines are common products.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the compound can interact with cellular components, leading to changes in color that are useful for diagnostic purposes. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be visualized using microscopy techniques.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, sodium salt
- 1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, potassium salt
- 1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, ammonium salt
Uniqueness
The potassium sodium salt form of 1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)- offers enhanced solubility and stability compared to its sodium or potassium salt counterparts. This makes it particularly useful in applications requiring high solubility and consistent performance.
Properties
CAS No. |
79255-91-7 |
---|---|
Molecular Formula |
C17H13KN3NaO6S2 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
potassium;sodium;7-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C17H15N3O6S2.K.Na/c1-10-6-12(18)3-5-16(10)20-19-13-4-2-11-7-14(27(21,22)23)9-17(15(11)8-13)28(24,25)26;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
JRORTYXWSPLMJL-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Origin of Product |
United States |
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